molecular formula C11H11NO2S B2895312 6-Methylnaphthalene-2-sulfonamide CAS No. 215958-81-9

6-Methylnaphthalene-2-sulfonamide

Cat. No. B2895312
CAS RN: 215958-81-9
M. Wt: 221.27
InChI Key: UDOJPASACKCDQY-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-2-sulfonamide is a chemical compound with the CAS Number: 215958-81-9 . It has a molecular weight of 221.28 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for 6-Methylnaphthalene-2-sulfonamide is 1S/C11H11NO2S/c1-8-2-3-10-7-11 (15 (12,13)14)5-4-9 (10)6-8/h2-7H,1H3, (H2,12,13,14) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Fluorescence Probes and Solvent Interaction : The use of N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate, a derivative of 6-Methylnaphthalene-2-sulfonamide, as a fluorescence probe was explored. It was found to exhibit similar fluorescence characteristics in different solvents and complex environments, highlighting its potential in fluorescence-based applications (Seliskar & Brand, 1971).

  • Drug-Protein Interaction Studies : The compound was used as a fluorescent probe to investigate drug binding sites on human serum albumin, providing insights into drug-protein interactions (Sudlow, Birkett, & Wade, 1976).

  • Environmental Microbiology : Research on the biodegradation of similar compounds, like 6-aminonaphthalene-2-sulfonic acid, has been conducted. This study is significant in understanding the breakdown of xenobiotic compounds in the environment (Nörtemann, Baumgarten, Rast, & Knackmuss, 1986).

  • Aerobic Microbial Cometabolism : Studies on microbial cometabolism of related compounds, such as benzothiophenes, provide insight into microbial processes relevant to environmental clean-up and bioremediation (Fedorak & Grbìc-Galìc, 1991).

  • Material Science and Optoelectronics : The use of methylnaphthalene sulfonate formaldehyde condensate (MNSF) in organic optoelectronics was explored for its potential in improving the performance of organic light-emitting diode and solar cell devices (Li et al., 2017).

  • Fluorescence Sensing and Intracellular Imaging : A naphthalene-based sulfonamide Schiff base was developed as a fluorescence probe for selective detection of aluminum ions, demonstrating its potential in biological imaging and sensing applications (Mondal et al., 2015).

  • Photodynamic Therapy for Cancer : Sulfonated phthalocyanines, related to sulfonamides, were tested for their effectiveness in photodynamic therapy of cancer, providing a basis for developing new cancer treatment modalities (Brasseur et al., 1987).

  • Chemical Synthesis and Catalysis : Research on the acylation of 2-methylnaphthalene using molecular sieves demonstrated the role of sulfonamide derivatives in catalyzing important chemical reactions (Sun et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

6-Methylnaphthalene-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , which is required for cells to make nucleic acids, such as DNA or RNA .

Mode of Action

6-Methylnaphthalene-2-sulfonamide acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing PABA from binding . This inhibits the enzyme’s activity and disrupts the synthesis of folic acid .

Biochemical Pathways

The inhibition of DHPS disrupts the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleic acids. Therefore, the inhibition of folic acid synthesis by 6-Methylnaphthalene-2-sulfonamide leads to a decrease in nucleic acid production, which in turn inhibits bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the action of 6-Methylnaphthalene-2-sulfonamide is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleic acids they need to grow and divide . This makes 6-Methylnaphthalene-2-sulfonamide a bacteriostatic agent .

Action Environment

The action of 6-Methylnaphthalene-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances . .

properties

IUPAC Name

6-methylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOJPASACKCDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylnaphthalene-2-sulfonamide

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